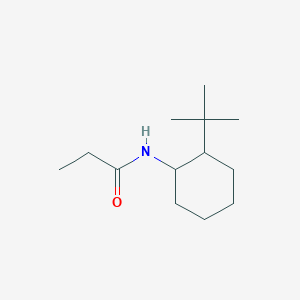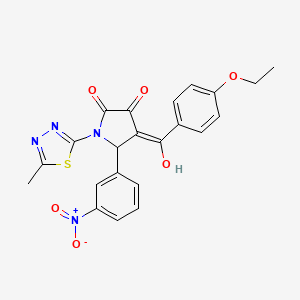![molecular formula C16H16N2O2S B5313098 2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)
2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also commonly referred to as MTFE or 2-MTFE.
Mechanism of Action
The mechanism of action of 2-MTFE is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the production of inflammatory cytokines, scavenging reactive oxygen species, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-MTFE exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress. Additionally, 2-MTFE has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-MTFE in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies, making it a promising candidate for further research. However, one of the limitations of using 2-MTFE is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-MTFE. One area of research could focus on its potential applications in cancer treatment. Further studies could investigate its mechanism of action and its efficacy in treating different types of cancer. Additionally, studies could investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, research could focus on developing more efficient synthesis methods for 2-MTFE, which could make it more accessible for further research and potential applications.
Synthesis Methods
The synthesis of 2-MTFE involves the reaction of 2-(2-hydroxyethyl)-1H-imidazole with 5-(4-methylphenylsulfanyl)-2-furfural in the presence of a base. The reaction yields 2-MTFE as a white solid with a melting point of 118-120°C.
Scientific Research Applications
2-MTFE has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. 2-MTFE has also been shown to have potential applications in cancer treatment, as it exhibits antiproliferative activity against cancer cells.
properties
IUPAC Name |
2-[2-[5-(4-methylphenyl)sulfanylfuran-2-yl]imidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-2-4-13(5-3-12)21-15-7-6-14(20-15)16-17-8-9-18(16)10-11-19/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQOBGGXJNFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C3=NC=CN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)


![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)



![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)